Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate
Description
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate is a heterocyclic compound featuring a benzimidazole core substituted with a methyl group at the 1-position and an ethyl oxoacetate moiety at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and drug discovery. The benzimidazole ring system is known for its bioisosteric similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors . The ethyl oxoacetate group enhances solubility and serves as a reactive handle for further derivatization.
Properties
IUPAC Name |
ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)10(15)11-13-8-6-4-5-7-9(8)14(11)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIFGCQYKGXJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=NC2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672579 | |
| Record name | Ethyl (1-methyl-1H-benzimidazol-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66155-91-7 | |
| Record name | Ethyl (1-methyl-1H-benzimidazol-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Overview
This method employs palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct the heteroaryl core, specifically the benzimidazolyl moiety, attached to the oxoacetate backbone. It is widely favored for its high selectivity and functional group tolerance.
Procedure
- Starting materials: A halogenated benzimidazole derivative (e.g., 2-halogenobenzimidazole) and a boronic acid derivative of ethyl 2-oxoacetate.
- Catalyst: Palladium complex such as dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium or palladium(II) acetate.
- Solvent: Common solvents include acetonitrile, tetrahydrofuran, or dimethylformamide.
- Base: Triethylamine or sodium bicarbonate facilitates the coupling.
- Conditions: Heating under inert atmosphere (argon or nitrogen) at temperatures typically between 80-120°C.
Data Table: Palladium-Catalyzed Cross-Coupling
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2 or Pd(OAc)2 |
| Solvent | Acetonitrile, THF, DMF |
| Base | Triethylamine, NaHCO3 |
| Temperature | 80-120°C |
| Yield | 70-85% |
| Notes | Suitable for large-scale synthesis; high regioselectivity |
Research Findings
- This approach allows for the introduction of various substituents on the benzimidazole ring, enhancing structural diversity.
- The process is compatible with different halogenated heteroaryl precursors, offering flexibility.
Wittig Reaction for Carbon Skeleton Formation
Overview
The Wittig reaction is employed to form the carbon-carbon double bonds essential for the heteroaryl-oxoacetate framework. It involves phosphonium salts reacting with aldehydes or ketones to generate alkenes.
Procedure
- Preparation of phosphonium salt: Reaction of triphenylphosphine with 4-bromobutyl acetate, derived from tetrahydrofuran and acetyl bromide.
- Reaction: The phosphonium salt reacts with ethyl 2-oxoacetate in the presence of a strong base like n-butyllithium or potassium tert-butoxide.
- Outcome: Formation of the alkene intermediate, which is then isomerized to the desired configuration.
Data Table: Wittig Reaction Parameters
| Parameter | Details |
|---|---|
| Reagents | Phosphonium salt, ethyl 2-oxoacetate |
| Base | n-Butyllithium or KOtBu |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78°C to room temperature |
| Yield | 65-78% |
| Notes | Isomerization catalyzed by iodine to favor the trans-configuration |
Research Findings
- The Wittig reaction provides a high yield of the alkene intermediate, which is crucial for subsequent bromination and cyclization steps.
- The process avoids the use of unstable aldehyde precursors, improving scalability.
Bromination and Cyclization for Heterocycle Formation
Overview
Bromination of the alkene intermediate followed by cyclization yields the benzimidazole core with the desired substitution pattern.
Procedure
- Bromination: The alkene is treated with CBr4 and triphenylphosphine in acetonitrile, producing the bromoester.
- Cyclization: The bromoester undergoes intramolecular cyclization under basic conditions, forming the benzimidazole ring.
Data Table: Bromination and Cyclization
| Parameter | Details |
|---|---|
| Reagents | CBr4, PPh3 |
| Solvent | Acetonitrile |
| Conditions | Room temperature, inert atmosphere |
| Yield | 81-92% for bromination; 70-78% for cyclization |
| Notes | The process is highly efficient and scalable |
Research Findings
- Bromination and cyclization steps are key to constructing the heteroaryl core with high regioselectivity.
- The method benefits from straightforward purification due to the crystalline nature of intermediates.
Final Coupling and Ester Hydrolysis
Overview
The final step involves coupling the heteroaryl core with amino alcohols or acids, followed by ester hydrolysis to yield the target compound.
Procedure
- Coupling: The acid derivative reacts with amino-2-methyl-2-propanol using coupling agents such as HBTU.
- Hydrolysis: Ester groups are hydrolyzed under basic or acidic conditions to obtain the free acid or desired ester.
Data Table: Final Coupling and Hydrolysis
| Parameter | Details |
|---|---|
| Reagents | HBTU, Et3N, amino alcohols |
| Solvent | Dimethyl sulfoxide (DMSO), DMF |
| Conditions | Room temperature to 50°C |
| Yield | 75-85% |
| Notes | The coupling step is efficient; stability of intermediates is critical |
Research Findings
- The coupling reaction is optimized with HBTU, providing high yields and minimal side reactions.
- Ester hydrolysis is straightforward under mild conditions, ensuring the integrity of the heteroaryl structure.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Palladium-catalyzed cross-coupling | High regioselectivity, versatile | Suitable for diverse substitutions | Requires expensive catalysts |
| Wittig reaction | Efficient alkene formation | Avoids unstable aldehyde precursors | Sensitive to moisture and temperature |
| Bromination and cyclization | Straightforward heterocycle construction | High yields, scalable | Requires careful control of reaction conditions |
| Coupling and hydrolysis | Final customization | High efficiency, broad applicability | Potential for side reactions if not optimized |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Synthesis of Complex Molecules
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate serves as an essential building block for synthesizing more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, including:
- Condensation Reactions : It can react with aldehydes or ketones to form larger molecules.
- Substitution Reactions : The compound can undergo nucleophilic substitutions, yielding a variety of derivatives useful in medicinal chemistry.
Research has indicated that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies have explored its effects on cancer cell lines, indicating potential pathways for anticancer drug development.
Medicinal Chemistry
The compound is investigated for its therapeutic potential, particularly in:
- Anti-inflammatory and Analgesic Effects : Research is ongoing to evaluate its efficacy in reducing inflammation and pain, potentially leading to new non-steroidal anti-inflammatory drugs (NSAIDs).
Industrial Applications
In the industrial sector, this compound is utilized for:
- Material Development : It is used as a precursor in synthesizing novel materials with specific properties.
- Coordination Chemistry : The compound acts as a ligand in coordination complexes, which are crucial in catalysis and materials science.
Case Studies
Several studies highlight the applications of this compound:
- Antimicrobial Study : A recent study demonstrated that derivatives of this compound showed significant activity against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through specific molecular pathways, indicating its promise as an anticancer agent.
- Material Science Application : The compound has been successfully incorporated into polymer matrices to improve mechanical properties and thermal stability, showcasing its utility beyond pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence :
- Benzimidazole vs. Benzothiazole/Indole : The benzimidazole core in the target compound may exhibit stronger hydrogen-bonding interactions compared to benzothiazole or indole derivatives due to its dual nitrogen atoms . This could enhance binding affinity to targets like kinases or nuclear receptors.
- Phenyl Derivatives : Compounds with substituted phenyl groups (e.g., 4-chloro-3-fluorophenyl) prioritize hydrophobic interactions, as seen in their antiviral activity against HIV .
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Halogen substituents (e.g., Cl, F, Br) increase lipophilicity and metabolic stability. For example, the 4-chloro-3-fluoro substituent in improves membrane permeability, critical for antiviral efficacy.
- Methoxy/Hydroxy Groups : Methoxy groups (e.g., in marine-derived compound ) enhance solubility but may reduce target affinity compared to EWGs.
Synthetic Accessibility: The target compound is synthesized via condensation reactions between substituted benzimidazoles and ethyl chlorooxoacetate, similar to methods used for indole-based analogs . One-step syntheses are noted for phenylamino derivatives (e.g., ), whereas benzothiazole derivatives require multi-step protocols .
Key Insights:
- PPARα Antagonists : Benzothiazole derivatives (e.g., compound 45) show dose-dependent PPARα inhibition, suggesting utility in metabolic disorders . The target compound’s benzimidazole core may offer improved selectivity due to its distinct electronic profile.
- Antiviral Activity : The chloro-fluoro-phenyl derivative’s HIV entry inhibition highlights the importance of halogenated aromatics in disrupting viral fusion .
- Anticancer Potential: While the target compound lacks direct data, structurally related coumarin-acetamide hybrids exhibit nanomolar IC50 values, underscoring the therapeutic promise of oxoacetate derivatives .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
Biological Activity
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate, with the CAS number 66155-91-7, is a compound from the benzimidazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound features an ethyl ester group, a benzimidazole ring, and an oxoacetate moiety, which contribute to its potential in various chemical and biological studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The benzimidazole moiety is known to interact with microbial enzymes, inhibiting their function and leading to cell death. In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antiviral Activity
Studies have also explored the antiviral potential of this compound. It has been reported to exhibit activity against certain viral strains, potentially through mechanisms that involve inhibiting viral replication or interfering with viral entry into host cells.
Anticancer Effects
The anticancer properties of this compound have been a focal point in recent research. In vitro assays conducted on various cancer cell lines demonstrated that the compound induces apoptosis (programmed cell death) and inhibits cell proliferation. Notably, it has shown selective cytotoxicity towards melanoma cells with an IC value of approximately 18.65 µg/mL, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Production : It has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Interaction with Biological Targets : The benzimidazole ring allows for π-π interactions and hydrogen bonding with biological molecules, enhancing its bioactivity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methylbenzimidazole | Lacks ethyl oxoacetate group | Limited antimicrobial activity |
| Ethyl 2-(benzimidazol-2-yl)-2-oxoacetate | Similar structure but without methyl substitution | Moderate antimicrobial properties |
| 2-(1-Methylbenzimidazol-2-yl)acetic acid | Contains carboxylic acid instead of ester | Lower anticancer efficacy |
This compound stands out due to its combination of functional groups, enhancing its reactivity and potential for forming various derivatives.
Study on Anticancer Activity
A recent study investigated the effects of this compound on melanoma cells. The findings revealed that exposure to the compound resulted in significant apoptosis through ROS generation. This study highlighted the compound's potential as a therapeutic agent against melanoma.
Toxicity Assessment
Toxicological assessments using zebrafish models indicated moderate embryotoxicity at higher concentrations (≥1.5 µg/mL), while lower concentrations showed non-lethal effects. This suggests a need for careful dosage consideration in therapeutic applications.
Q & A
Q. Critical Parameters :
- Stoichiometry : Molar ratios of reactants (e.g., 1:1.2 for amine:oxalyl chloride) .
- Catalysts : Use of triethylamine (Et3N) or DMAP to enhance reaction efficiency .
Basic: How is the compound characterized spectroscopically?
Methodological Answer:
Routine characterization involves:
- <sup>1</sup>H/</sup>13</sup>C NMR : Peaks for ester (–COOEt, δ ~4.2–4.4 ppm for –CH2CH3), benzimidazole (aromatic protons δ ~7.2–8.5 ppm), and oxoacetate (C=O, δ ~165–175 ppm) .
- IR Spectroscopy : Strong C=O stretches at 1700–1750 cm<sup>-1</sup> (ester and oxoacetate) and N–H bends (if present) .
- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., [M+H]<sup>+</sup> at m/z 275.2) .
Validation : Cross-referencing with known derivatives (e.g., ethyl 2-(4-methoxyphenyl)-2-oxoacetate) ensures structural consistency .
Advanced: How can contradictory spectral data (e.g., melting points or yields) be resolved?
Methodological Answer:
Discrepancies often arise from:
- Polymorphism : Recrystallization in alternate solvents (e.g., ethanol vs. methanol) may yield different crystal forms .
- Impurities : Repurify via preparative HPLC or repeated column chromatography .
- Reaction Optimization : Adjust stoichiometry (e.g., excess oxalyl chloride) or reaction time to improve yields .
Case Study : A reported mp of 89–91°C vs. 85–87°C in another study suggests solvent-dependent crystallization.
Advanced: What strategies optimize regioselectivity in benzimidazole functionalization?
Methodological Answer:
Regioselectivity is controlled by:
- Directing Groups : Electron-withdrawing groups (e.g., –NO2) on benzimidazole direct oxoacetate addition to specific positions .
- Protection/Deprotection : Use Boc-protected intermediates to block reactive sites, followed by deprotection post-reaction .
- Catalysis : Pd-mediated cross-coupling or Lewis acids (e.g., ZnCl2) enhance selectivity .
Basic: What are its primary applications in medicinal chemistry?
Methodological Answer:
The compound serves as:
Q. Synthetic Pathway :
React with hydrazine hydrate to form hydrazides.
Cyclize with POCl3 to yield oxadiazoles .
Advanced: How to analyze its stability under varying storage conditions?
Methodological Answer:
Q. Storage Recommendations :
- Short-Term : –20°C in anhydrous DMSO.
- Long-Term : Lyophilized powder under argon .
Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?
Methodological Answer:
- Electrophilic Carbonyl : The α-ketoester group undergoes nucleophilic attack (e.g., by amines or hydrazines) at the carbonyl carbon .
- Leaving Group Efficiency : Ethoxy group (–OEt) facilitates substitution in SN2 reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reactivity .
Computational Support : DFT calculations predict charge distribution favoring attack at the oxoacetate carbonyl .
Basic: What safety protocols are essential during synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
